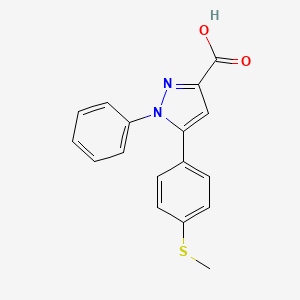

5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of pyrazole carboxylic acid derivatives have revealed fundamental structural characteristics that provide insight into the molecular architecture of 5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid. X-ray diffraction studies on related pyrazole compounds demonstrate the typical geometric parameters associated with this class of molecules. The pyrazole ring system exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic compounds, with carbon-nitrogen bond distances typically ranging from 1.32 to 1.38 Ångström and nitrogen-nitrogen distances of approximately 1.36 Ångström.

Crystal structure analysis of similar pyrazole derivatives reveals that the dihedral angles between the pyrazole ring and pendant phenyl groups significantly influence the overall molecular conformation. For instance, in related compounds, dihedral angles between pyrazole and phenyl rings have been observed to range from 4.41 degrees to 52.34 degrees, indicating considerable conformational flexibility depending on substituent effects and crystal packing forces. The presence of the carboxylic acid group introduces additional hydrogen bonding capabilities, which play a crucial role in determining crystal packing arrangements and intermolecular interactions.

Crystallographic data for pyrazole carboxylic acid compounds typically show monoclinic or triclinic crystal systems with space groups such as P2₁/n or P1̄. Unit cell parameters for related compounds demonstrate cell dimensions ranging from approximately 7 to 24 Ångström for the a, b, and c axes, with cell volumes typically between 1000 and 4000 cubic Ångström. The refinement statistics for these structures generally achieve R-factors below 0.05, indicating high-quality structural determinations.

The crystal packing of pyrazole carboxylic acids is frequently dominated by hydrogen bonding interactions involving the carboxylic acid functionality. These compounds commonly form carboxylic acid inversion dimers through pairwise oxygen-hydrogen···oxygen hydrogen bonds with R₂²(8) ring motifs. Such dimeric arrangements contribute significantly to the stability of the crystal lattice and influence the physical properties of the solid state.

Spectroscopic Characterization (Fourier Transform Infrared, Ultraviolet-Visible, Nuclear Magnetic Resonance)

Spectroscopic characterization provides essential information about the molecular structure and electronic properties of this compound. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups and provide insight into molecular vibrations. Pyrazole carboxylic acid derivatives typically exhibit strong absorption bands around 1700-1720 wavenumber attributed to carbonyl stretching vibrations of the carboxylic acid group.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the characteristic nitrogen-hydrogen stretching modes are observed around 3200-3400 wavenumber for pyrazole derivatives. Carbon-nitrogen stretching modes in pyrazole rings typically appear between 1400-1600 wavenumber, providing diagnostic information about the heterocyclic structure. The methylsulfanyl group contributes additional vibrational modes, particularly carbon-sulfur stretching vibrations in the 600-800 wavenumber region.

Ultraviolet-Visible spectroscopy of pyrazole derivatives reveals electronic transitions that provide information about the molecular orbital structure and conjugation effects. Studies on related pyrazole compounds show absorption maxima typically occurring around 254-291 nanometer, corresponding to π-π* transitions within the aromatic system. The presence of electron-donating or electron-withdrawing substituents significantly influences the position and intensity of these absorption bands.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the molecular framework and substituent environments. Proton Nuclear Magnetic Resonance spectra of pyrazole derivatives typically show characteristic signals for the pyrazole proton appearing as a singlet around 6.3-6.4 parts per million. Aromatic proton signals from the phenyl rings appear in the 7.2-7.7 parts per million region, while the methylsulfanyl group produces a characteristic singlet around 2.3-2.4 parts per million. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group typically resonating around 160-170 parts per million, while aromatic carbons appear in the 125-150 parts per million range.

Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry studies using Density Functional Theory provide valuable insights into the electronic structure and molecular properties of pyrazole derivatives. Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to investigate the electronic properties of similar compounds, revealing important information about molecular orbital energies and electron distribution. These calculations provide detailed understanding of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels, which are crucial for understanding chemical reactivity and electronic properties.

For related pyrazole compounds, Density Functional Theory calculations reveal Highest Occupied Molecular Orbital energies typically ranging from -7.1 to -7.3 electron volts, while Lowest Unoccupied Molecular Orbital energies fall between -1.7 to -1.8 electron volts. The energy gap between these frontier orbitals, typically around 5.4-5.5 electron volts, provides information about the electronic stability and reactivity of the molecules. The relatively large energy gap indicates good chemical stability and moderate reactivity.

Molecular orbital analysis reveals that the Highest Occupied Molecular Orbital is primarily localized on the pyrazole ring and adjacent aromatic systems, while the Lowest Unoccupied Molecular Orbital extends across the entire conjugated framework. The distribution of electron density in these orbitals influences the molecule's ability to participate in various chemical reactions and interactions.

Dipole moment calculations provide insight into the polarity and potential for intermolecular interactions. For pyrazole derivatives with similar structural features, calculated dipole moments range from 5.4 to 7.1 Debye units, indicating significant molecular polarity that facilitates hydrogen bonding and other electrostatic interactions. The presence of the carboxylic acid group and the methylsulfanyl substituent contributes to the overall dipole moment and influences solubility and binding properties.

Density Functional Theory calculations also provide information about vibrational frequencies, which can be compared with experimental Fourier Transform Infrared data to validate computational models. The calculated frequencies typically show good correlation with experimental values when appropriate scaling factors are applied, confirming the reliability of the computational approach for predicting molecular properties.

Tautomerism and Conformational Dynamics

Tautomerism represents a fundamental aspect of pyrazole chemistry that significantly influences the structural and chemical properties of this compound. Pyrazole derivatives are well-known to exhibit annular prototropic tautomerism, where the hydrogen atom can migrate between the two nitrogen atoms in the pyrazole ring, leading to positional isomerism at the 3 and 5 positions. This tautomeric equilibrium has profound implications for chemical reactivity, spectroscopic properties, and biological activity.

The tautomeric behavior of pyrazole compounds is strongly influenced by electronic effects of substituents, with electron-donating groups preferentially occupying the 3-position and electron-withdrawing groups favoring the 5-position. In the case of this compound, the carboxylic acid group represents an electron-withdrawing substituent, while the methylsulfanyl-substituted phenyl group has electron-donating characteristics through the sulfur atom.

Nuclear Magnetic Resonance spectroscopy provides the primary experimental method for studying tautomeric equilibria in pyrazole derivatives. However, rapid tautomeric interconversion often leads to averaged signals in the Nuclear Magnetic Resonance time scale, making direct observation of individual tautomers challenging. Low-temperature Nuclear Magnetic Resonance experiments and the use of specific solvents can sometimes slow the exchange process sufficiently to observe individual tautomeric forms.

The influence of solvent environment on tautomeric equilibria is particularly significant for pyrazole compounds. Polar protic solvents tend to stabilize certain tautomeric forms through hydrogen bonding interactions, while aprotic solvents may favor different equilibrium positions. The presence of the carboxylic acid group in the target compound introduces additional hydrogen bonding capabilities that can influence both intramolecular and intermolecular interactions affecting tautomeric preferences.

Conformational dynamics also play an important role in determining the three-dimensional structure and properties of this compound. The rotation around single bonds connecting the aromatic rings allows for multiple conformational states with different spatial arrangements. The dihedral angles between the pyrazole ring and the phenyl substituents can vary significantly, as demonstrated by crystallographic studies of related compounds showing angles ranging from near-planar to highly twisted conformations. These conformational variations influence the molecular shape, dipole moment, and potential for intermolecular interactions, ultimately affecting physical properties such as solubility, melting point, and crystal packing behavior.

Properties

IUPAC Name |

5-(4-methylsulfanylphenyl)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-22-14-9-7-12(8-10-14)16-11-15(17(20)21)18-19(16)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSTZRPINLYDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696168 | |

| Record name | 5-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-22-4 | |

| Record name | 5-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

The compound is recognized as a valuable intermediate in the synthesis of novel pharmaceuticals, particularly for developing anti-inflammatory and analgesic drugs. Its structure allows it to interact with biological targets effectively, making it a candidate for therapeutic agents.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models, indicating potential for treating conditions like arthritis and other inflammatory disorders .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals . It provides effective solutions for pest control and crop protection, enhancing agricultural productivity.

Data Table: Agrochemical Applications

| Application Type | Description | Impact on Agriculture |

|---|---|---|

| Pest Control | Acts as an effective pesticide against various pests | Increases crop yields |

| Crop Protection | Protects against fungal infections | Reduces crop losses |

Material Science

The compound is being explored for its potential in creating advanced materials. It is particularly useful in developing coatings and polymers that require specific thermal and mechanical properties.

Research Findings:

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance applications .

Biochemical Research

In biochemical studies, this compound plays a role in various assays aimed at understanding enzyme interactions and metabolic pathways. It serves as a substrate or inhibitor in enzyme kinetics studies.

Case Study:

A recent investigation utilized this compound to study its effects on specific enzyme pathways involved in cancer metabolism, revealing insights into potential therapeutic targets .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism depends on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl rings and pyrazole core significantly influence melting points, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyrazole-3-carboxylic Acid Derivatives

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The methylsulfanyl (SCH₃) and methoxy (OCH₃) groups enhance solubility and metabolic stability compared to chloro (Cl) substituents, which increase melting points and lipophilicity .

- Acidity : The carboxylic acid group’s pKa is influenced by adjacent substituents. Electron-withdrawing groups (e.g., Cl) increase acidity, while electron-donating groups (e.g., SCH₃, OCH₃) may reduce it, affecting salt formation and bioavailability.

- Thermal Stability : Chlorinated derivatives (e.g., 4b) exhibit higher decomposition temperatures (>300°C), suggesting robustness under harsh conditions .

Biological Activity

5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in pharmaceutical and agricultural research due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential applications based on recent studies.

The compound has the following chemical formula:

- Molecular Formula : C17H17N2O2S

- Molecular Weight : 317.39 g/mol

1. Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit notable anticancer properties. Specifically, this compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, including:

- Lung Cancer (A549)

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer (HT-29)

A study highlighted that derivatives of the pyrazole structure can inhibit the proliferation of cancer cells, with some compounds showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| A549 (Lung) | 193.93 | |

| MDA-MB-231 (Breast) | Not specified | |

| HT-29 (Colorectal) | Not specified |

2. Anti-inflammatory Properties

The compound has been identified as a potential anti-inflammatory agent. Studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, certain derivatives demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs such as diclofenac .

3. Antimicrobial Activity

The pyrazole scaffold is also recognized for its antimicrobial properties. Compounds derived from this structure have demonstrated activity against various pathogens, making them candidates for developing new antibiotics .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound acts by inhibiting specific enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : It may promote programmed cell death in cancer cells through various apoptotic pathways.

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing new pharmaceuticals targeting inflammation and cancer treatment. Its unique structure allows for modifications that enhance therapeutic efficacy and reduce toxicity.

Agricultural Chemistry

In agrochemical formulations, it is used to create effective pesticides and herbicides that target specific pests while minimizing environmental impact.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. In one notable study, researchers synthesized a series of pyrazole compounds and evaluated their anticancer activities against multiple cell lines, finding promising results that warrant further investigation into their therapeutic potential .

Q & A

Q. What are the established synthetic routes for 5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The compound is synthesized via multi-step reactions. A representative approach involves:

Condensation : Reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides (e.g., phenyl dithiocarbamates) under reflux conditions in ethanol .

Cyclization : Using NaOH and CS₂ in DMF at 0°C for 1 hour to form the pyrazole core .

Functionalization : Introducing substituents via reactions with methylating agents (e.g., (CH₃)₂SO₄) at 10–15°C for 3 hours .

Purification : Crystallization or chromatography, with yields typically 79–84% .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent integration (e.g., δ 7.52–7.94 ppm for aryl protons in DMSO-d₆) .

- IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1756 cm⁻¹) and methylsulfanyl groups (C-S stretch ~778 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validation of molecular weight (e.g., [M+H]⁺ observed at m/z 325.256 for related analogs) .

- Elemental Analysis : Confirmation of purity (>97%) .

Q. How is the compound screened for initial pharmacological activity?

Methodological Answer:

- In Vivo Models : Analgesic activity via tail-flick or hot-plate tests in rodents; anti-inflammatory activity using carrageenan-induced paw edema .

- Ulcerogenicity : Assessed by administering the compound at therapeutic doses and examining gastric lesions in animal models .

- Dose-Response Studies : Typically tested at 25–100 mg/kg doses to establish efficacy and toxicity thresholds .

Advanced Research Questions

Q. How is X-ray crystallography employed to resolve structural ambiguities?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in solvents like DMSO/ethanol mixtures .

- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) .

- Refinement : Apply SHELXL for structure solution (R-factor < 0.072) and analyze bond angles/lengths (e.g., C–C = 0.009 Å) .

Q. How do structural modifications influence pharmacological activity?

Methodological Answer:

- Substituent Effects : Replace the 4-methylsulfanyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .

- SAR Studies : Compare analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl derivatives to assess how halogenation affects receptor binding .

- Computational Modeling : Perform docking studies with targets like cyclooxygenase (COX) to predict binding affinities .

Q. How should researchers address contradictions in reported melting points or yields?

Methodological Answer:

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, heating rates). For example, a reported mp of 122–125°C vs. literature 196–197°C may arise from polymorphic forms .

- Analytical Validation : Use DSC (Differential Scanning Calorimetry) to confirm thermal behavior.

- Yield Optimization : Adjust stoichiometry (e.g., excess anhydrides) or catalysts (e.g., N-bromo sulfonamide) to improve consistency .

Q. What advanced applications exist in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (CAH1, CAH2) via fluorimetric assays .

- Targeted Drug Design : Use the carboxylic acid moiety for prodrug derivatization (e.g., esterification to enhance bioavailability) .

- High-Throughput Screening : Incorporate into libraries for kinase or GPCR profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.